3-Nitrophenyl dihydrogen phosphate

Description

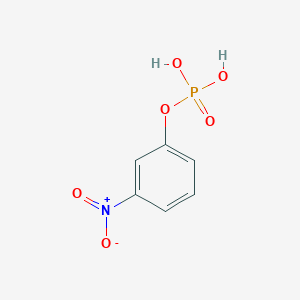

3-Nitrophenyl dihydrogen phosphate (CAS 10019-03-1) is an organic phosphate ester derived from a naphthol backbone substituted with a nitro group (-NO₂) at the meta position of the phenyl ring. Its molecular structure includes a dihydrogen phosphate group (-PO₄H₂) esterified to a 3-nitrophenyl moiety. This compound is structurally related to naphthol AS-BS phosphate, a chromogenic substrate used in enzymatic assays, particularly for detecting phosphatase activity .

Properties

Molecular Formula |

C6H6NO6P |

|---|---|

Molecular Weight |

219.09 g/mol |

IUPAC Name |

(3-nitrophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H2,10,11,12) |

InChI Key |

XBUUVLVJXNRBPN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Aromatic Phosphate Esters

- Unlike 3-nitrophenyl dihydrogen phosphate, it lacks the nitro group and naphthol backbone, resulting in lower steric hindrance and electronic effects. The absence of the nitro group may reduce its stability under acidic conditions compared to 3-nitrophenyl derivatives .

- Clindamycin Phosphate (CAS 24729-96-2): A phosphate ester of the antibiotic clindamycin, this compound incorporates a complex tricyclic structure. The phosphate group enhances water solubility, a property critical for topical formulations (e.g., acne treatments).

(b) Inorganic Dihydrogen Phosphates

Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) :

Widely used in materials science (e.g., synthesizing carbonate apatite bone substitutes), NH₄H₂PO₄ operates at low pH (≈4.5), facilitating mineral formation. The nitro group in this compound could lower solution pH further, impacting crystallization processes in biomedical applications .- Lithium Dihydrogen Phosphate (LiH₂PO₄): This inorganic salt is valued in battery electrolytes due to its thermal stability and ionic conductivity. Organic phosphate esters like this compound lack such stability at high temperatures but offer tunable reactivity for niche chemical syntheses .

Comparative Data Table

| Property | This compound | Ammonium Dihydrogen Phosphate | Clindamycin Phosphate |

|---|---|---|---|

| Chemical Class | Aromatic phosphate ester | Inorganic salt | Antibiotic phosphate ester |

| Key Functional Group | -NO₂, -PO₄H₂ | -NH₄⁺, -PO₄H₂ | Tricyclic macrolide, -PO₄H₂ |

| Primary Applications | Enzymatic assays (hypothesized) | Biomaterial synthesis | Topical antimicrobial therapy |

| Solubility | Likely low in water (organic ester) | High (aqueous solutions) | High (due to phosphate group) |

| Thermal Stability | Moderate (decomposes upon heating) | High (>200°C) | Moderate (sensitive to oxidation) |

| pH Sensitivity | Acidic (due to -NO₂) | Acidic (pH ~4.5) | Neutral to slightly acidic |

Research Findings and Key Differences

- This property is critical in chromogenic assays where rapid signal generation is desired .

- Material Science Applications: While NH₄H₂PO₄ is effective in forming carbonate apatite at low pH, this compound’s organic backbone limits its utility in inorganic crystallization. However, its nitro group could stabilize intermediates in hybrid organic-inorganic composites .

- Pharmacological Potential: Unlike clindamycin phosphate, this compound lacks intrinsic antimicrobial activity. Its value lies in chemical biology rather than therapeutics, though structural modifications could bridge this gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.